Neryl propionate Neryl propionate Neryl propionate, also known as fema 2777, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Neryl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Neryl propionate has been primarily detected in urine. Within the cell, neryl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Neryl propionate is a bitter, floral, and fresh tasting compound that can be found in citrus, fruits, and herbs and spices. This makes neryl propionate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 105-91-9
VCID: VC21017051
InChI: InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9-
SMILES: CCC(=O)OCC=C(C)CCC=C(C)C
Molecular Formula: C13H22O2
Molecular Weight: 210.31 g/mol

Neryl propionate

CAS No.: 105-91-9

Cat. No.: VC21017051

Molecular Formula: C13H22O2

Molecular Weight: 210.31 g/mol

* For research use only. Not for human or veterinary use.

Neryl propionate - 105-91-9

Specification

Description Neryl propionate, also known as fema 2777, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Neryl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Neryl propionate has been primarily detected in urine. Within the cell, neryl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Neryl propionate is a bitter, floral, and fresh tasting compound that can be found in citrus, fruits, and herbs and spices. This makes neryl propionate a potential biomarker for the consumption of these food products.
CAS No. 105-91-9
Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
IUPAC Name [(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate
Standard InChI InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9-
Standard InChI Key BYCHQEILESTMQU-XFXZXTDPSA-N
Isomeric SMILES CCC(=O)OC/C=C(/C)\CCC=C(C)C
SMILES CCC(=O)OCC=C(C)CCC=C(C)C
Canonical SMILES CCC(=O)OCC=C(C)CCC=C(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator